(4,4-Dimethylcyclohexyl)hydrazine hydrochloride
Description
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride is a hydrazine derivative featuring a cyclohexyl ring substituted with two methyl groups at the 4,4-positions. Its molecular formula is C₈H₂₀Cl₂N₂, with a molecular weight of 215.16 g/mol and a CAS number of 2044835-21-2 . This compound exists as a dihydrochloride salt, enhancing its stability and solubility in polar solvents.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H19ClN2 |
|---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
(4,4-dimethylcyclohexyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-8(2)5-3-7(10-9)4-6-8;/h7,10H,3-6,9H2,1-2H3;1H |
InChI Key |
CAPVIOBIUYBXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NN)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexyl)hydrazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds as follows:
Step 1: 4,4-Dimethylcyclohexanone is reacted with hydrazine hydrate in an acidic medium.
Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
The reaction conditions typically involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
Scientific Research Applications
Biological Applications
The biological activity of (4,4-Dimethylcyclohexyl)hydrazine hydrochloride is primarily attributed to its hydrazine component. Research indicates several promising pharmacological effects:
- Antitumor Activity : Some hydrazines have demonstrated the ability to inhibit tumor growth, suggesting potential applications in cancer treatment.
- Antimicrobial Properties : Certain derivatives exhibit activity against various bacterial strains, indicating their potential use as antimicrobial agents.
- Neuroprotective Effects : Studies suggest that hydrazines may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
Case Studies
- Antitumor Research : A study evaluating the antitumor efficacy of hydrazine derivatives found that compounds similar to this compound inhibited the proliferation of cancer cells in vitro. The mechanisms involved apoptosis induction and cell cycle arrest.
- Antimicrobial Studies : In a comparative analysis of various hydrazine derivatives, this compound showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics.
- Neuroprotective Effects : Research exploring the neuroprotective properties of hydrazines indicated that this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting its potential for developing treatments for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (4,4-Dimethylcyclohexyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Structural and Molecular Features
The following table highlights key structural differences and similarities:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Type & Position | Ring Type |
|---|---|---|---|---|
| (4,4-Dimethylcyclohexyl)hydrazine dihydrochloride | C₈H₂₀Cl₂N₂ | 215.16 | Two methyl (4,4) | Alicyclic (cyclohexyl) |
| 2,4-Dimethylphenylhydrazine hydrochloride | C₈H₁₃ClN₂ | 172.66 | Two methyl (2,4) | Aromatic (phenyl) |
| 4-Methoxyphenylhydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | Methoxy (4) | Aromatic (phenyl) |
| 4-Nitrophenylhydrazine hydrochloride | C₆H₈ClN₃O₂ | 189.60 | Nitro (4) | Aromatic (phenyl) |
| 3,5-Dimethylphenylhydrazine hydrochloride | C₈H₁₃ClN₂ | 172.66 | Two methyl (3,5) | Aromatic (phenyl) |
| Propylhydrazine hydrochloride (PHC) | C₃H₁₁ClN₂ | 110.58 | Propyl | Aliphatic |
| (2-Thienylmethyl)hydrazine hydrochloride (THC) | C₅H₉ClN₂S | 164.65 | Thienylmethyl | Heteroaromatic |
Key Observations :
- Ring Type : The target compound’s alicyclic cyclohexyl ring distinguishes it from aromatic phenyl or heteroaromatic derivatives. This imparts distinct steric and electronic properties.
- Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) enhance nucleophilicity, while electron-withdrawing groups (e.g., nitro) reduce reactivity in condensation reactions .
Reduction Efficiency in Perovskite Solar Cells
- PHC and THC demonstrated efficiencies of 22.6% and 23.0% , respectively, as reducing agents in perovskite precursor solutions. Their aliphatic and heteroaromatic substituents likely facilitate electron transfer .
Inhibition of Aldol Condensation
- Hydrazine derivatives follow the inhibition efficiency sequence: arginine > ethanolamine > hydroxylamine hydrochloride > hydrazine. Substituents with basic functional groups (e.g., –NH₂) enhance inhibition, suggesting that the dimethylcyclohexyl variant’s steric bulk may reduce efficacy compared to simpler hydrazines .
Pharmacological and Industrial Relevance
Biological Activity
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and structure-activity relationships (SAR) of this hydrazine derivative, drawing from various research studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of cyclohexanone with hydrazine derivatives. The resulting compound features a hydrazine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with biological targets, which is crucial for its pharmacological properties.
1. Antimicrobial Activity
Research has indicated that hydrazine derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that various hydrazides exhibited antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
2. Anticancer Potential
Hydrazine derivatives have been explored for their anticancer properties. For instance, studies have shown that certain hydrazone derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The IC50 values reported for these compounds suggest a promising avenue for developing anticancer agents.
3. Antioxidant Properties
The antioxidant activity of hydrazines is also noteworthy. Compounds in this class can scavenge free radicals, thereby reducing oxidative stress within cells. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .
Table 1: Summary of Biological Activities
Research Insights
A comprehensive investigation into the potential of hydrazine derivatives highlighted their multifaceted biological activities. In vivo studies suggest that modifications to the hydrazine structure can enhance efficacy while minimizing toxicity . For instance, the introduction of specific functional groups has been linked to improved antimicrobial and anticancer activities.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that variations in the alkyl groups attached to the hydrazine moiety significantly influence biological activity. For example, increasing steric hindrance or altering electronic properties through different substituents can enhance potency against specific targets .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (4,4-dimethylcyclohexyl)hydrazine hydrochloride, and how can purity be optimized during synthesis?
- Methodology :
- Synthesis : A common approach involves reacting 4,4-dimethylcyclohexanone with hydrazine hydrate in an acidic medium (e.g., concentrated HCl). The ketone undergoes condensation with hydrazine to form the hydrazine intermediate, which is then protonated and isolated as the hydrochloride salt. Reaction conditions (e.g., molar ratios, temperature) must be tightly controlled to minimize side products like over-alkylated derivatives .
- Purification : Recrystallization in ethanol/HCl mixtures enhances purity. Analytical techniques like HPLC (using 0.1 M HCl as a mobile phase) or titration with phosphomolybdic acid (PMA) can confirm purity ≥98% .
- Data Table :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Hydrazine:HCl Ratio | 1:1.2 (stoichiometric) | |
| Reaction Temperature | 0–5°C (to prevent decomposition) | |
| Recrystallization Solvent | Ethanol/HCl (3:1 v/v) |
Q. How can researchers characterize the structural integrity of this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm the cyclohexyl ring geometry and hydrazine protonation. For example, the methyl groups on the cyclohexane ring exhibit distinct singlet peaks in H NMR (δ ~1.2 ppm). Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 172.08 (M) .
- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation) to confirm stoichiometry. Theoretical values: C 55.65%, H 9.27%, N 16.23%, Cl 19.85% .
Advanced Research Questions
Q. What role does this compound play in Fischer indole synthesis, and how can side reactions be mitigated?
- Methodology :
- Application : The compound serves as a hydrazine donor in indole ring formation. For example, reacting with β-ketoesters under acidic conditions generates substituted indoles via [3,3]-sigmatropic rearrangement. Key parameters include pH control (HCl catalysis) and temperature (reflux in ethanol) .
- Side Reaction Mitigation : Competing pathways (e.g., dimerization) are minimized by slow addition of the hydrazine derivative and using excess β-ketoester. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) .
- Data Table :
| Condition | Optimization Strategy | Reference |
|---|---|---|
| Reaction pH | 1.5–2.0 (HCl-mediated) | |
| Solvent System | Ethanol (reflux) | |
| β-Ketoester:Hydrazine Ratio | 1.5:1 (to suppress dimerization) |
Q. How can researchers resolve contradictions in spectral data during stability studies of this compound?
- Methodology :
- Stability Analysis : Under accelerated degradation (40°C/75% RH), the compound may hydrolyze to 4,4-dimethylcyclohexanone and NH. Conflicting NMR or IR data (e.g., unexpected carbonyl peaks) can arise from residual solvent or degradation.
- Resolution :
Use deuterated solvents (DO) to eliminate water interference in NMR.
Pair HPLC with PMA-based detection (λ = 450 nm) to quantify degradation products. Calibrate against a reference standard (e.g., 4,4-dimethylcyclohexanone) .
Q. What analytical strategies are recommended for detecting trace impurities in this compound batches?
- Methodology :
- Impurity Profiling :
- HPLC-UV/MS : Use a C18 column (0.1 M HCl/acetonitrile gradient) to separate hydrazine analogs (e.g., mono-methyl derivatives). MS/MS fragmentation identifies structural analogs via characteristic m/z patterns .
- Limit Tests : For heavy metals (e.g., Pd from catalysts), employ ICP-MS with a detection limit of <1 ppm .
- Data Table :
| Impurity Type | Detection Method | Acceptable Limit | Reference |
|---|---|---|---|
| Residual Solvents | GC-FID | <500 ppm (ethanol) | |
| Hydrazine Dimers | HPLC-UV (λ = 254 nm) | <0.5% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
